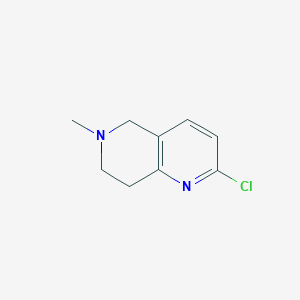
2-Chloro-1-(2,2-dimethyl-1,3-oxazolidin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- typically involves the reaction of 2,2-dimethyl-1,3-propanediol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, hydroxylated derivatives, and various substituted oxazolidines .
Wissenschaftliche Forschungsanwendungen
OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors and other therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
OXAZOLIDINE, 3-(HYDROXYACETYL)-2,2-DIMETHYL-: This compound is similar in structure but contains a hydroxyl group instead of a chloroacetyl group.
OXAZOLIDINE, 3-(METHYLACETYL)-2,2-DIMETHYL-: This derivative has a methyl group in place of the chloroacetyl group.
Uniqueness
OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- is unique due to its chloroacetyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
52836-39-2 |
|---|---|
Molekularformel |
C7H12ClNO2 |
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
2-chloro-1-(2,2-dimethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12ClNO2/c1-7(2)9(3-4-11-7)6(10)5-8/h3-5H2,1-2H3 |
InChI-Schlüssel |
INIGHNDBZDORCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N(CCO1)C(=O)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)

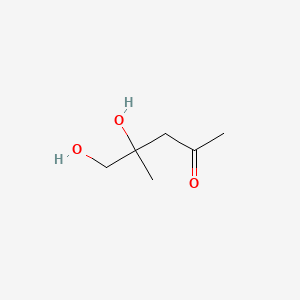
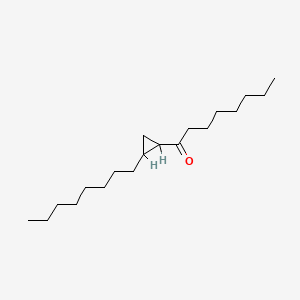
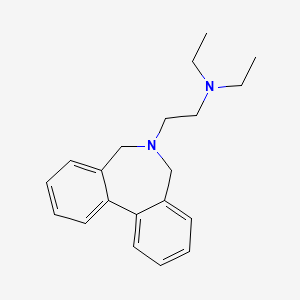
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)
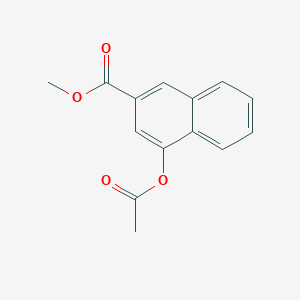
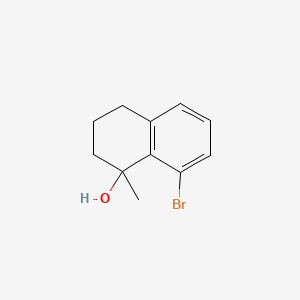
![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)
